molecular formula C14H9N3O4 B1598214 1,4-Diamino-5-nitroanthraquinone CAS No. 82-33-7

1,4-Diamino-5-nitroanthraquinone

Cat. No. B1598214
CAS RN: 82-33-7
M. Wt: 283.24 g/mol
InChI Key: SDICTISQCKLMEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diamino-5-nitroanthraquinone is a dark blue powder . It exhibits solubility in ethanol, acetone, and benzene . When subjected to strong sulfuric acid, it dyes brown and dilutes into a blue-purple shade. This compound is used for dyeing polyester and blended fabrics. Additionally, it finds application in vinegar fiber, three vinegar fiber, acrylic, and polyamide fiber dyeing .


Synthesis Analysis

The synthesis of 1,4-Diamino-5-nitroanthraquinone involves nitrating 1,4-diaminoanthraquinone with mixed nitric and sulfuric acid. Prior to nitration, the two amino groups are masked to form 1,9-4,10-anthraquinone-disulphonimide. This intermediate is subsequently hydrolyzed after nitration .


Molecular Structure Analysis

The molecular formula of 1,4-Diamino-5-nitroanthraquinone is C14H9N3O4 , with a molecular weight of approximately 283.24 g/mol . You can view its 3D structure here .


Chemical Reactions Analysis

1,4-Diamino-5-nitroanthraquinone participates in various chemical reactions, including dye formation, reduction, and complexation. For instance, it can undergo reduction reactions with copper and iron ions, resulting in color changes from blue-purple to red. Its strong sulfuric acid properties contribute to its dyeing capabilities .


Physical And Chemical Properties Analysis

  • Applications : Polyester and blended fabric dyeing, vinegar fiber, three vinegar fiber, acrylic, and polyamide fiber dyeing

Scientific Research Applications

Solubility Studies

1,4-Diamino-5-nitroanthraquinone and its derivatives have been studied for their solubility in supercritical carbon dioxide (sc-CO2). These studies are significant for understanding the solubility behavior of such compounds in non-traditional solvents, which is important in various industrial and research applications. For example, Alwi and Tamura (2015) investigated the solubilities of different anthraquinone derivatives, including those related to 1,4-diamino-5-nitroanthraquinone, in sc-CO2. They found that the solubility can be influenced by different substituent groups on the anthraquinone molecule (Alwi & Tamura, 2015).

Dye and Pigment Applications

The compound and its derivatives have been explored for their potential in dyeing synthetic polymer fibers. In research by Peters and Chao (1989, 1990), derivatives of 1,4-diamino-5-nitroanthraquinone were used to produce greenish-blue and bluish-green dyes for polyester fibers. These studies contribute to the development of new colorants for industrial applications, particularly in the textile industry (Peters & Chao, 1989); (Peters & Chao, 1990).

Pharmaceutical Research

In the field of pharmaceutical research, compounds related to 1,4-diamino-5-nitroanthraquinone have been studied for their potential as antineoplastic agents. Zee-Cheng and Cheng (1985) synthesized and evaluated the biological activity of N-(aminoalkyl)imide derivatives of anthraquinone, which showed promising results in leukemia and melanoma models (Zee-Cheng & Cheng, 1985).

Chemical Synthesis and Reactions

The reactivity and synthesis of 1,4-diamino-5-nitroanthraquinone and its derivatives have been an area of research, providing insights into novel chemical reactions and intermediates. For instance, Hargreaves et al. (1968) reported on the synthesis of 1,4-diamino-2-carbamoyl anthraquinones and observed novel elimination and substitution reactions, expanding the knowledge in organic synthesis (Hargreaves, Eyles, & Peters, 1968).

Photopolymerization Studies

Research has also been conducted on the use of 1,4-diamino-5-nitroanthraquinone derivatives as photoinitiators for photopolymerization processes. Zhang et al. (2019) explored the use of diamino-anthraquinone derivatives for photopolymerization under various monochromatic UV/visible LEDs and IR lamps. These studies are important for developing new materials and processes in the field of polymer chemistry (Zhang et al., 2019).

properties

IUPAC Name

1,4-diamino-5-nitroanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O4/c15-7-4-5-8(16)12-11(7)13(18)6-2-1-3-9(17(20)21)10(6)14(12)19/h1-5H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDICTISQCKLMEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058868
Record name 9,10-Anthracenedione, 1,4-diamino-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diamino-5-nitroanthraquinone

CAS RN

82-33-7, 82347-07-7
Record name 1,4-Diamino-5-nitro-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. Disperse Violet 8
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disperse Violet 8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81260
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-Anthracenedione, 1,4-diamino-5-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9,10-Anthracenedione, 1,4-diamino-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-diamino-5-nitroanthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.284
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name C.I. Solvent Red 218
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.950
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-DIAMINO-5-NITROANTHRAQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/184185N98V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Diamino-5-nitroanthraquinone
Reactant of Route 2
Reactant of Route 2
1,4-Diamino-5-nitroanthraquinone
Reactant of Route 3
1,4-Diamino-5-nitroanthraquinone
Reactant of Route 4
1,4-Diamino-5-nitroanthraquinone
Reactant of Route 5
1,4-Diamino-5-nitroanthraquinone
Reactant of Route 6
1,4-Diamino-5-nitroanthraquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.